Home > Products > Screening Compounds P12625 > N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide -

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide

Catalog Number: EVT-4906952
CAS Number:
Molecular Formula: C17H10ClF3N2O2
Molecular Weight: 366.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide

Compound Description: This compound is a novel insecticide targeting harmful invertebrate organisms. It is formulated into various solid forms for better efficacy and application. [, , ]

2-[2-Chloro-5-(trifluoromethyl)phenyl]hexahydropyrimidine monohydrate

Compound Description: This compound is a substituted hexahydropyrimidine characterized by its crystal structure, which exhibits interesting intermolecular interactions like C—H⋯Cl, C—H⋯F, C—H⋯N hydrogen bonds, and π–π interactions. []

1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone

Compound Description: This compound features a [2-chloro-5-(trifluoromethyl)phenyl] group attached to a thiophene ring. Its crystal structure reveals interesting intermolecular interactions, including C—H⋯F, C—H⋯O hydrogen bonds, and C—Cl⋯π interactions. []

methanone

Compound Description: This compound is a byproduct identified during the synthesis of 8-nitro-1,3-benzothiazin-4-one, a potential anti-tuberculosis drug candidate. []

2-{[2-Chloro-5-(trifluoromethyl)phenyl]iminomethyl}phenol

Compound Description: This compound's crystal structure reveals an intramolecular O—H⋯N hydrogen bond influencing its conformation. []

N‐{2‐Chloro‐5‐[3‐methyl‐2,6‐dioxo‐4‐(trifluoromethyl)‐1,2,3,6‐tetrahydropyrimidinyl]phenyl}‐2,2‐bis(3‐fluorophenoxy)acetamide

Compound Description: This compound represents a new class of amide compounds with potential biological activity. Its crystal structure reveals intramolecular C—H⋯O, C—H⋯F, N—H⋯O, and N—H⋯Cl hydrogen bonds and intermolecular Cl⋯O interactions. []

N-(2-(4-bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide

Compound Description: Referred to as SRVIC30 in the study, this compound demonstrated antimetastatic effects in a murine melanoma model, both through injection and topical application. It showed potential as a new therapeutic option for metastatic melanoma. []

N‐(3,5‐bis(trifluoromethyl)phenyl)‐5‐chloro‐2,3‐dihydronaphtho[1,2‐b]furan‐2‐carboxamide (NHDC)

Compound Description: This naphthofuran compound, NHDC, exhibited anti-cancer effects by inhibiting liver tumor growth through the activation of HNF 4α and inactivation of STAT3. []

2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide]

Compound Description: This compound acts as an inhibitor of transcription mediated by both NF-κB and AP-1 transcription factors. It was identified as a potential lead compound for anti-inflammatory and immunosuppressive drug development. [, ]

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a potent and orally bioavailable small-molecule antagonist of the P2X7 receptor. It exhibits a favorable pharmacokinetic profile and is considered a promising candidate for further development. []

(Z)-3-[5-chloro-2-(prop-2-ynyloxy)phenyl]-3-hydroxy-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Compound Description: This compound, derived from the photochemical transformation of an oxirane precursor, showcases a Z conformation around its enolic C=C double bond. It exhibits intramolecular O—H⋯O and C—H⋯O hydrogen bonds, as well as weak intermolecular C—H⋯O interactions and Cl⋯Cl contacts in its crystal structure. []

7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Compound Description: This compound belongs to a series of thiazolo[4,5-d]pyrimidine derivatives synthesized and evaluated for potential anticancer activity. It exhibited notable antiproliferative activity against several cancer cell lines in vitro. []

N-[2-chloro-4-(trifluoromethyl) phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1, 2, 3, 4- tetrahydropyrimidine-5-carboxamide

Compound Description: This compound is part of a series synthesized and screened for antimicrobial activity. It is characterized by a tetrahydropyrimidine core with various substituted phenyl groups. []

(E)-5-Phenyl-3-((4-(trifluoromethyl)benzylidene)amino)thiazolidin-2-iminium bromide

Compound Description: This compound features a thiazolidine ring and a trifluoromethyl group, exhibiting N-H···Br hydrogen bonds in its crystal structure. []

2-Chloro-N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothiophen-2-Yl)Acetamide Clubbed Substituted 5-Phenyl-1,3,4-Oxadiazole-2-Thiol

Compound Description: This compound is part of a series designed and synthesized for their potential antitubercular activity against Mycobacterium tuberculosis. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

Compound Description: T2384 acts as a PPARγ partial agonist. It exhibits complex binding modes to both orthosteric and allosteric sites of PPARγ. []

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide and Analogues

Compound Description: This compound and its analogues represent a series of salicylanilide derivatives designed as acetyl- and butyrylcholinesterase inhibitors. They exhibited moderate inhibition against both enzymes, with some derivatives displaying balanced inhibition and improved potency compared to the parent compound. []

2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide

Compound Description: This compound, synthesized from 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile and 2-chloroacetyl chloride, features a pyrazole ring connected to a substituted benzene ring. It exhibits weak C—H⋯O and N—H⋯N interactions in its crystal structure. []

3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide

Compound Description: This compound features a cyclopropane ring and a trifluoromethyl group, exhibiting N—H⋯O hydrogen bonds in its crystal packing. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound is a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). It exhibits potent inhibitory activity against both kinases and shows promising anti-inflammatory effects in vitro and in vivo. []

4-Chloro-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-methylbenzylideneamino)-1H-pyrazole-3-carbonitrile

Compound Description: This tricyclic imine compound has a Y-shaped structure and features a pyrazole ring connected to two benzene rings. []

1‐[2,6‐Dichloro‐4‐(trifluoro­meth­yl)phen­yl]‐5‐(4‐methyl­phenyl­sulfonamido)‐1H‐pyrazole‐3‐carbonitrile

Compound Description: This compound is a tricyclic amide with a 'Y' shape. It features a pyrazole ring linked to a benzene ring and exhibits intermolecular N—H⋯O hydrogen bonds. []

Properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide

Molecular Formula

C17H10ClF3N2O2

Molecular Weight

366.7 g/mol

InChI

InChI=1S/C17H10ClF3N2O2/c18-12-7-6-11(17(19,20)21)8-13(12)22-16(24)14-9-15(25-23-14)10-4-2-1-3-5-10/h1-9H,(H,22,24)

InChI Key

DXZDEZHGWSUCTF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.